molecular formula C11H14F3N B1455178 1-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 708253-40-1

1-[3-(Trifluoromethyl)phenyl]butan-1-amine

Cat. No.: B1455178
CAS No.: 708253-40-1
M. Wt: 217.23 g/mol
InChI Key: ZVSDXABGZDMDIE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a fluorinated aromatic amine characterized by a butylamine chain attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDXABGZDMDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine typically involves the construction of the trifluoromethyl-substituted aromatic ketone or aldehyde intermediate, followed by reductive amination or other amination strategies to introduce the butan-1-amine moiety.

Preparation via Reductive Amination of 3-(Trifluoromethyl)phenylpropanal Derivatives

One of the most documented approaches involves the reductive amination of 3-(trifluoromethyl)phenylpropanal or related aldehydes with appropriate amines or ammonia derivatives under catalytic hydrogenation conditions.

Key steps include:

  • Formation of the aldehyde intermediate: 3-(Trifluoromethyl)phenylpropanal is prepared via various methods, including Grignard reactions or Friedel-Crafts acylation followed by reduction.

  • Reductive amination: The aldehyde is reacted with an amine source in the presence of a metal catalyst (e.g., Raney Nickel) under hydrogen pressure to yield the target amine.

  • Purification: The crude product is purified by crystallization or solvent extraction to achieve high purity (>99.9% by HPLC).

Example process details (from patent WO2014178068A2):

Step Conditions Description
Reaction temperature 25°C to 45°C Aldehyde and amine combined, reaction mass heated and cooled accordingly
Catalyst Raney Nickel or metal catalyst Used under hydrogen pressure for reduction
Solvent Methanol, ethyl acetate, acetone, toluene, or mixtures Solvent choice varies depending on step
Purification Filtration, washing with aqueous methanol and water, activated charcoal treatment To remove impurities and achieve high purity
Yield 70% to 98% Depending on crystallization and purification method

This method emphasizes a "one-pot" approach where the aldehyde and amine are converted directly into the amine product, minimizing steps and facilitating scale-up for commercial production.

Preparation via Grignard Reaction and Subsequent Functional Group Transformation

Another synthetic route involves the preparation of trifluoromethyl-substituted acetophenone intermediates via Grignard reagents, followed by conversion to oximes and subsequent reduction to amines.

Key steps:

  • Grignard reagent formation: Reaction of halo benzotrifluoride isomers with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in the presence of a catalyst such as iodine or ethylene dibromide.

  • Acylation: The Grignard reagent reacts with ketenes or acetylating agents to form trifluoromethyl acetophenone derivatives.

  • Oximation: The acetophenone is converted to the corresponding oxime by reaction with hydroxylamine salts in aliphatic alcohol solvents under mild heating (40-45°C).

  • Reduction/deoximation: The oxime is then reduced or converted to the amine.

Process parameters and yields (from patent WO2021171301A1):

Step Conditions Notes
Grignard formation Organic solvent, catalyst (iodine, ethylene dibromide), ambient temperature Catalyst facilitates Mg insertion
Acylation Hydrocarbon solvent, transition metal ligand-acid complex Produces isomeric trifluoromethyl acetophenone mixture
Oximation Aliphatic alcohol solvent, hydroxylamine hydrochloride or sulfate, 40-45°C, 5-7 hours Reaction monitored by gas-liquid chromatography
Purification Crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) Yield of purified oxime: 80-85%

This approach is advantageous for producing key intermediates with high purity and yield, though it involves multiple steps and requires careful control of reaction conditions.

Asymmetric Synthesis and Enantiomeric Purity Control

For pharmaceutical applications, controlling the stereochemistry of the amine is critical. Processes have been developed to minimize racemization and enhance enantiomeric excess (e.e.).

  • Use of inert atmosphere (nitrogen or argon) during amination steps to prevent racemization.

  • Temperature control during reductive amination (preferably 40°C to 140°C) to maintain stereochemical integrity.

  • Use of chiral amine precursors such as (R)- or (S)-1-(naphthyl)ethylamine to introduce chirality.

  • Formation of pharmaceutically acceptable salts (hydrochloride, tartrate, maleate, etc.) to stabilize the chiral amine and aid purification.

An example from patent WO2004110976A2 describes a multi-stage process involving:

Stage Description Conditions
Stage 1 Preparation of chiral amine precursor Stirring at 20°C under nitrogen
Stage 2 Catalytic hydrogenation with triethylamine/formic acid mixture 20°C, 12-18 hours
Stage 3 Mesylation and filtration Below 0°C to room temperature
Stage 4 Ammonia addition in Parr reactor Elevated temperature and pressure
Stage 5 Salt formation and purification Use of various chiral acids and solvents

The process achieves >99% conversion and high e.e. (>99%), suitable for pharmaceutical-grade material.

Summary Table of Key Preparation Methods

Method Key Intermediates Catalysts/Reagents Solvents Temperature Range Yield / Purity Notes
Reductive amination of aldehyde 3-(Trifluoromethyl)phenylpropanal Raney Nickel, metal catalysts Methanol, ethyl acetate, acetone 25°C - 80°C 70-98%, purity >99.9% One-pot process, scalable
Grignard reaction + oximation Halo benzotrifluoride → trifluoromethyl acetophenone oxime Mg metal, iodine catalyst, hydroxylamine salts THF, aliphatic alcohols Ambient to 45°C 80-85% (oxime) Multi-step, requires purification
Asymmetric synthesis with chiral amines (R)- or (S)-1-(naphthyl)ethylamine derivatives Triethylamine, formic acid, mesyl chloride, ammonia Toluene, ethanol, methanol -5°C to 140°C >99% conversion, >99% e.e. Minimizes racemization, salt formation

Research Findings and Practical Considerations

  • The reductive amination approach is favored for industrial scale due to fewer steps and easier purification.

  • Use of Raney Nickel under hydrogen pressure is effective for high yield and purity.

  • Control of temperature and atmosphere is critical to prevent racemization and maintain enantiomeric purity.

  • The Grignard-based method, while versatile, requires cryogenic conditions and multiple purification steps, which may limit economic viability.

  • Salt formation (hydrochloride, tartrate) enhances stability and facilitates crystallization for pharmaceutical use.

  • Solvent choice is crucial; methanol and ethyl acetate are commonly used due to their compatibility and ease of removal.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0) Structural Difference: The trifluoromethyl group is at the 4-position of the phenyl ring, and the butyl chain contains a double bond (but-3-en-1-amine).
  • 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine (CAS: 1006334-06-0)

    • Structural Difference : A pyrazole ring replaces the phenyl group, with the trifluoromethyl group at the 3-position of pyrazole.
    • Implications : The heteroaromatic pyrazole may enhance hydrogen-bonding interactions, improving target selectivity .

Functional Group Modifications

  • N-(1,1-difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (14)

    • Structural Difference : Incorporates a difluorinated pentane backbone and a piperidine ring.
    • Implications : The difluoro and piperidine groups increase steric bulk and basicity, likely affecting pharmacokinetic properties such as blood-brain barrier penetration .
  • Triphenylbutan-1-amine Analogues (e.g., 4,4,4-Triphenylbutan-1-amine)

    • Structural Difference : Three phenyl groups replace the trifluoromethylphenyl moiety.
    • Implications : The triphenyl structure enhances π-π stacking interactions, making these compounds potent Kinesin Spindle Protein (KSP) inhibitors with demonstrated in vivo anti-tumor effects .

Table 1: Key Data for Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1-[3-(Trifluoromethyl)phenyl]butan-1-amine Not Provided C₁₁H₁₄F₃N 233.23 3-CF₃ phenyl, saturated chain
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine 1159883-03-0 C₁₁H₁₂F₃N 215.22 4-CF₃ phenyl, unsaturated chain
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine 1006334-06-0 C₉H₁₆ClN₃ 201.70 Pyrazole ring, Cl substituent
4,4,4-Triphenylbutan-1-amine Not Provided C₂₂H₂₃N 301.43 Three phenyl groups, KSP inhibitor

Lipophilicity and Solubility

  • Unsaturated analogues (e.g., but-3-en-1-amine derivatives) exhibit lower melting points due to reduced crystallinity .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity, influencing its pharmacokinetic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 708253-40-1

The presence of the trifluoromethyl group significantly affects the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Synthesis Methods

1-[3-(Trifluoromethyl)phenyl]butan-1-amine can be synthesized through various methods, typically involving traditional organic synthesis techniques. One common route involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine, yielding the target compound with high purity.

Antidepressant Effects

Research indicates that 1-[3-(Trifluoromethyl)phenyl]butan-1-amine exhibits antidepressant-like effects. A study highlighted its modulation of the serotonergic system, particularly affecting the 5-HT receptors, which are critical in mood regulation. The compound demonstrated significant efficacy in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), suggesting its potential as a novel antidepressant .

Antibacterial Activity

The compound's structural analogs have been studied for their antibacterial properties. Compounds with similar trifluoromethyl substitutions showed varying degrees of activity against Trypanosoma brucei, indicating that the position of the trifluoromethyl group on the phenyl ring can influence biological activity. Specifically, compounds with the trifluoromethyl group at different positions exhibited differential inhibition rates, underscoring the importance of molecular structure in determining biological efficacy .

Study on Antidepressant Activity

A recent study evaluated the antidepressant-like effects of a related compound with a similar structure. The findings suggested that modulation of the serotonergic system was key to its efficacy, with minimal acute toxicity observed in animal models. This positions compounds like 1-[3-(Trifluoromethyl)phenyl]butan-1-amine as potential candidates for further development in treating depression .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3-(Trifluoromethyl)phenyl)ethanamineC9H10F3NShorter carbon chainModerate antidepressant effects
1-(3-(Trifluoromethyl)phenyl)propan-1-amineC11H14F3NLonger carbon chainEnhanced antibacterial activity
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amineC12H16F3NContains additional propan-2-yl groupPotentially higher lipophilicity

This table illustrates how structural variations can lead to differences in biological activity, emphasizing the need for careful consideration during drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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